4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline

Catalog No.
S902482
CAS No.
915923-46-5
M.F
C13H9FN4O
M. Wt
256.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)an...

CAS Number

915923-46-5

Product Name

4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline

IUPAC Name

4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2

InChI Key

YADGEBIPVNFCPQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N
  • Chemical Properties and Synthesis

    Research may focus on understanding the fundamental properties of the molecule, such as its reactivity, stability, and potential for further functionalization. This could involve developing new methods for its synthesis or studying its interactions with other molecules PubChem: .

  • Material Science Applications

    The presence of the aromatic rings and heterocyclic groups suggests potential applications in material science. Research could explore the use of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline in the development of polymers, organic electronics, or luminescent materials. However, specific research on this application is not publicly available at this time.

  • Biological Activity Investigation

    Some molecules with similar structures have been explored for their biological activity. However, there is no public information on whether 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been investigated for its potential medicinal or pharmaceutical applications.

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound that features a fluorine atom and a pyridine ring connected to a 1,3,4-oxadiazole moiety. This compound belongs to the class of substituted anilines and is characterized by its unique structure, which includes an aromatic amine and heterocyclic components. The presence of the 1,3,4-oxadiazole ring contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry.

The chemical reactivity of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can be attributed to the functional groups present in its structure. The aniline portion allows for electrophilic aromatic substitution reactions, while the oxadiazole ring may participate in nucleophilic reactions due to its electron-deficient nature. Additionally, the fluorine atom can influence the compound's reactivity and lipophilicity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, derivatives of 1,3,4-oxadiazoles have shown potential as inhibitors of enzymes such as carbonic anhydrase and tyrosinase . The unique combination of the pyridine and oxadiazole rings in this compound may enhance its pharmacological profile.

Several synthetic approaches have been developed for creating 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. A notable method involves a one-pot domino reaction using isatins and hydrazides under iodine-mediated conditions. This approach allows for the formation of the oxadiazole ring alongside the aniline structure in a single step . Other methods may include cyclization reactions involving hydrazones or acylhydrazones with appropriate reagents .

The applications of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline are primarily found in pharmaceutical research. Its potential as a bioactive compound makes it suitable for development into drugs targeting various diseases. Moreover, due to its unique structural features, it could serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Interaction studies involving 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline focus on its binding affinity to specific biological targets such as enzymes or receptors. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For example, research on similar compounds has demonstrated their ability to inhibit key enzymes involved in metabolic pathways .

Several compounds share structural similarities with 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-(5-Pyridin-4-yl)-1,3,4-OxadiazoleContains a pyridine and oxadiazoleAntimicrobial activity
3′-[5-(4′-Bromophenyl)-1,3,4-Oxadiazol-2-Yl]PyridineSimilar oxadiazole structureTyrosinase inhibitor
2-(4-Fluorophenyl)-5-(5-Aryl Substituted)-1,3,4-OxadiazolesFluorinated derivativesAnticancer properties

Uniqueness: The presence of both fluorine and the pyridine ring in 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline distinguishes it from other similar compounds. This combination may enhance its lipophilicity and selectivity towards specific biological targets compared to other derivatives that lack these features.

Synthetic Methodologies and Reaction Pathways

The synthesis of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline involves sophisticated multi-step organic synthetic procedures that capitalize on established 1,3,4-oxadiazole formation methodologies. The primary synthetic approach utilizes the condensation of hydrazide precursors with carboxylic acid derivatives, followed by cyclization reactions to form the oxadiazole ring system. This methodology represents one of the most widely employed strategies for constructing 1,3,4-oxadiazole heterocycles due to its reliability and versatility in accommodating various substituent patterns.

The general synthetic route involves the initial preparation of pyridine-4-carboxylic acid hydrazide through the reaction of methyl pyridine-4-carboxylate with hydrazine monohydrate in ethanol under reflux conditions. This intermediate serves as a crucial building block for subsequent oxadiazole formation. The hydrazide intermediate undergoes condensation with appropriately substituted benzoic acid derivatives bearing fluorine and amino substituents to yield the corresponding acylhydrazone intermediate. The cyclization step, which represents the key transformation in oxadiazole synthesis, is typically achieved through dehydrative cyclization using phosphoryl chloride or other dehydrating agents under elevated temperatures.

Alternative synthetic pathways have been developed utilizing one-pot methodologies that offer enhanced efficiency and reduced synthetic complexity. Recent advances in 1,3,4-oxadiazole synthesis have demonstrated the utility of iodine-mediated intramolecular decarboxylation domino reactions for constructing oxadiazole rings. This methodology involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium under ambient temperature conditions. The reaction scope encompasses various aryl, heteroaryl, and cycloalkyl amidoximes, demonstrating remarkable versatility in synthetic applications.

The mechanistic pathway for oxadiazole formation typically proceeds through initial nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the carboxylic acid derivative, followed by intramolecular cyclization and elimination of water to afford the desired heterocyclic product. Temperature control and reaction time optimization are critical parameters that influence both yield and purity of the final product. Typical reaction conditions involve heating at temperatures ranging from 120 to 180 degrees Celsius for periods extending from several hours to overnight, depending on the specific synthetic protocol employed.

Characterization Techniques: Spectroscopic and Chromatographic Analysis

Comprehensive structural characterization of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline requires the application of multiple analytical techniques to confirm both molecular structure and purity. Nuclear magnetic resonance spectroscopy represents the primary analytical tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework and substituent patterns.

Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the various aromatic proton environments within the molecule. The pyridine ring protons typically appear as doublets in the aromatic region between 8.0 and 9.0 parts per million, with coupling patterns that confirm the substitution pattern on the pyridine ring. The aniline aromatic protons exhibit distinct chemical shift patterns influenced by the electron-withdrawing effects of both the fluorine substituent and the oxadiazole ring system. The amino group protons appear as a broad singlet around 6.8 parts per million, characteristic of primary aromatic amines.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the oxadiazole carbon atoms and the quaternary carbon centers within the molecule. The oxadiazole carbon signals typically appear between 160 and 170 parts per million, consistent with the electron-deficient nature of this heterocyclic system. The fluorine-bearing carbon exhibits characteristic downfield shifts due to the strong electron-withdrawing effect of the halogen substituent.

Spectroscopic TechniqueKey Diagnostic SignalsChemical Shift Range
Proton Nuclear Magnetic ResonancePyridine aromatic protons8.0-9.0 parts per million
Proton Nuclear Magnetic ResonanceAniline aromatic protons6.5-7.5 parts per million
Proton Nuclear Magnetic ResonanceAmino group protons6.8 parts per million
Carbon-13 Nuclear Magnetic ResonanceOxadiazole carbons160-170 parts per million
Infrared SpectroscopyCarbon-nitrogen stretch1600-1650 wavenumbers
Mass SpectrometryMolecular ion peak258 mass-to-charge ratio

Infrared spectroscopy provides valuable information regarding functional group identification and molecular vibrations. The characteristic carbon-nitrogen stretching frequencies of the oxadiazole ring appear in the region between 1600 and 1650 wavenumbers. The amino group exhibits symmetric and asymmetric nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers, while carbon-fluorine stretching appears as a strong absorption around 1000-1300 wavenumbers.

Mass spectrometry analysis confirms the molecular formula and provides fragmentation patterns that support structural assignments. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation. The molecular ion peak for 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline appears at mass-to-charge ratio 258, corresponding to the molecular formula carbon thirteen hydrogen ten fluorine nitrogen four oxygen.

Chromatographic analysis serves both analytical and preparative purposes in compound characterization and purification. Thin-layer chromatography using silica gel stationary phases with ethyl acetate-acetone solvent systems provides rapid assessment of compound purity and reaction progress. High-performance liquid chromatography offers superior resolution and quantitative analysis capabilities, particularly useful for determining enantiomeric purity and detecting trace impurities.

Structural Optimization and Derivative Synthesis

Structural optimization of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline focuses on enhancing specific molecular properties through systematic modification of substituent patterns and functional group arrangements. The strategic introduction of fluorine substituents serves multiple purposes, including modulation of lipophilicity, metabolic stability, and electronic properties of the aromatic system. The fluorine atom's unique characteristics, including its small size and high electronegativity, significantly influence both chemical reactivity and biological activity profiles.

The optimization process involves systematic variation of substituents on both the aniline and pyridine ring systems to explore structure-activity relationships and identify compounds with enhanced properties. Electron-withdrawing groups such as nitro, trifluoromethyl, and additional halogen substituents have been incorporated to modulate the electronic distribution within the molecule. These modifications can significantly affect both chemical stability and biological activity, with electron-withdrawing groups generally increasing the electrophilic character of the oxadiazole ring system.

Derivative synthesis strategies encompass both substitution reactions and functional group transformations that allow access to structurally related analogs. The amino group present in the aniline moiety serves as a versatile synthetic handle for further functionalization through acylation, alkylation, and condensation reactions. These transformations enable the preparation of amide, imide, and heterocyclic derivatives that expand the structural diversity and potential applications of the compound family.

Structural ModificationTarget PositionExpected Property ChangeSynthetic Method
Halogen substitutionAniline ringEnhanced lipophilicityElectrophilic aromatic substitution
Nitro group introductionPyridine ringIncreased electron deficiencyNitration reactions
Alkyl chain extensionAmino groupModified solubilityReductive amination
Heterocyclic fusionOxadiazole ringEnhanced rigidityCyclization reactions

The synthesis of structural analogs often involves parallel synthetic approaches that utilize common intermediates to access multiple target compounds efficiently. The modular nature of the synthetic route allows for systematic variation of individual components while maintaining the core oxadiazole framework. This approach facilitates the preparation of compound libraries for biological screening and structure-activity relationship studies.

Advanced synthetic methodologies have been developed to access complex derivatives that incorporate additional heterocyclic systems or extended aromatic frameworks. These approaches often utilize cross-coupling reactions, cycloaddition reactions, and metal-catalyzed transformations to construct sophisticated molecular architectures. The incorporation of multiple heterocyclic units can lead to compounds with enhanced binding affinity and selectivity for specific biological targets.

Computational approaches play an increasingly important role in guiding structural optimization efforts by predicting molecular properties and identifying promising synthetic targets. Quantum mechanical calculations provide insights into electronic structure, reactivity patterns, and molecular conformations that inform synthetic strategy development. These theoretical studies complement experimental efforts and help prioritize synthetic targets based on predicted properties and feasibility considerations.

XLogP3

1.4

Wikipedia

4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Dates

Last modified: 08-16-2023

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